2-(4-Bromophenyl)-1,3-dioxane
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Overview
Description
Scientific Research Applications
Molecular Structure and Conformational Analysis
The molecular structure and conformational properties of compounds similar to 2-(4-Bromophenyl)-1,3-dioxane have been extensively studied. Research has shown that 5,5-Bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane adopts a chair conformation with equatorial orientation of the methoxyphenyl substituent, and the dioxane ring's inversion path, free conformational energy, and optimal aryl group conformation have been analyzed through computer simulation using DFT methods (Khazhiev et al., 2018). Similar studies have been conducted for derivatives of 1,3-dioxane, revealing the chair conformation and optimal conformational characteristics of phenyl groups, consistent with X-ray diffraction data (Khazhiev et al., 2018).
Crystallographic Analysis
Crystallographic studies have demonstrated that certain derivatives of 1,3-dioxane form specific structures and interactions in their crystal lattice. For example, N-(4-Bromophenyl)-2,6-dimethyl-1,3-dioxan-4-amine forms dimers through N-H⋯O hydrogen bonds, creating specific ring motifs and infinite chains along certain axes in the crystal (Fatima et al., 2013).
Applications in Fine Organic Synthesis
Some 1,3-dioxane derivatives are promising reagents for fine organic synthesis. For instance, the structure of 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane has been studied, indicating its potential as a bactericidal compound and its application in fine organic synthesis. The chair conformation with equatorial orientation of the aromatic substituent was confirmed in both crystalline state and solution, with density functional theory calculations determining the pathway of conformational transformations and potential barriers for internal rotation of aromatic and N(CH3)2 groups (Khazhiev et al., 2021).
Potential in Liquid Crystal Synthesis
Derivatives of 1,3-dioxane, such as 5-alkyl-2-(4-cyanophenyl)-1,3-dioxanes, have been synthesized for use in liquid crystals. The synthesis process involves multiple steps including alkylation, reduction, and cyclocondensation, with the final products exhibiting phase transitions confirmed by differential scanning calorimetry and characterized by 1HNMR and IR (Liu, 2002).
Future Directions
properties
IUPAC Name |
2-(4-bromophenyl)-1,3-dioxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10H,1,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXWGZTXWOBGOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-1,3-dioxane |
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